molecular formula C13H18O2 B14739951 1-(4-Methoxy-3-methylphenyl)pentan-1-one CAS No. 5394-88-7

1-(4-Methoxy-3-methylphenyl)pentan-1-one

Cat. No.: B14739951
CAS No.: 5394-88-7
M. Wt: 206.28 g/mol
InChI Key: LHKUCHYKHXYQTI-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)pentan-1-one is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-methylphenyl)pentan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-methoxy-3-methylbenzoyl chloride with pentan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-methylphenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)pentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)pentan-1-one
  • 1-(4-Methylphenyl)pentan-1-one
  • 1-(4-Methoxy-3-methylphenyl)-1-propanone

Uniqueness

1-(4-Methoxy-3-methylphenyl)pentan-1-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds. These structural features can lead to distinct chemical and biological properties .

Properties

CAS No.

5394-88-7

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-methoxy-3-methylphenyl)pentan-1-one

InChI

InChI=1S/C13H18O2/c1-4-5-6-12(14)11-7-8-13(15-3)10(2)9-11/h7-9H,4-6H2,1-3H3

InChI Key

LHKUCHYKHXYQTI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC(=C(C=C1)OC)C

Origin of Product

United States

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